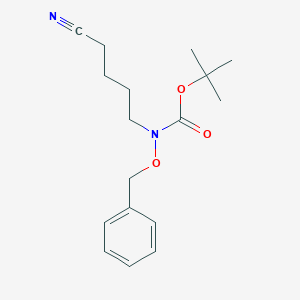

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Overview

Description

tert-Butyl benzyloxy(4-cyanobutyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyloxy(4-cyanobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with benzyloxyamine and 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyloxy(4-cyanobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxides or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

tert-Butyl benzyloxy(4-cyanobutyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl benzyloxy(4-cyanobutyl)carbamate involves its role as a protecting group. It temporarily masks reactive functional groups in a molecule, allowing selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original functional group. This selective protection and deprotection process is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl carbamate

- Benzyloxy carbamate

- 4-Cyanobutyl carbamate

Uniqueness

tert-Butyl benzyloxy(4-cyanobutyl)carbamate is unique due to its combination of the tert-butyl, benzyloxy, and 4-cyanobutyl groups. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis. Its ability to be selectively removed under mild conditions without affecting other functional groups sets it apart from other similar compounds .

Biological Activity

Introduction

tert-Butyl benzyloxy(4-cyanobutyl)carbamate, also known as tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate, is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of hydroxamic acid derivatives. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.384 g/mol

- Density : 1.081 g/cm³

- Boiling Point : 451.523 °C

- Flash Point : 226.873 °C

These properties indicate that the compound is stable at room temperature but requires careful handling due to its potential irritant effects on skin and eyes .

This compound can be synthesized through various methods, including the reaction of benzyloxy carbamic acid derivatives with alkylating agents under basic conditions. The synthesis often involves intramolecular cyclization, which is facilitated by the bulky tert-butyl group, allowing for selective reactions that yield cyclic hydroxamic acids .

The compound's mechanism of action is primarily attributed to its ability to form cyclic hydroxamic acids, which are known for their role as matrix metalloproteinase inhibitors and potential anticancer agents. These hydroxamic acids can chelate metal ions such as zinc, which are crucial for the activity of various metalloenzymes involved in tumor progression .

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds with a similar structure demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines.

- Mechanism : The anticancer activity is believed to arise from the inhibition of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies

-

Study on Hydroxamic Acid Derivatives :

A study evaluated a series of hydroxamic acid derivatives, including those derived from this compound. The results showed that these compounds effectively inhibited MMPs and reduced the invasiveness of cancer cells in vitro . -

Siderophore Analogs :

Research into siderophore analogs revealed that cyclic hydroxamic acids could mimic natural iron-chelating agents produced by bacteria, enhancing their potential as antimicrobial agents. This suggests that this compound may also possess antibacterial properties due to its structural similarities .

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown:

Properties

IUPAC Name |

tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJIAMYWRXMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443542 | |

| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128173-50-2 | |

| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.